molecular formula C16H13ClN2O3S2 B2767009 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896270-09-0

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2767009
CAS RN: 896270-09-0
M. Wt: 380.86
InChI Key: YJZJILZUOFCYGN-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antiarrhythmic Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide and its derivatives have been explored for their potential antiarrhythmic properties. Research has shown that certain compounds in this class exhibit potent Class III antiarrhythmic activity, effective in both in vitro and in vivo settings. These compounds have demonstrated the ability to significantly prolong the action potential duration by blocking the delayed rectifier potassium current, which is crucial in managing arrhythmias (Ellingboe et al., 1992).

Anticancer Properties

Studies have also been conducted to evaluate the anticancer potential of derivatives of this compound. For instance, certain indapamide derivatives synthesized from N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have shown pro-apoptotic activity and efficacy against melanoma cell lines. These compounds have been found to inhibit human carbonic anhydrase isoforms, which could be linked to their anticancer activity (Yılmaz et al., 2015).

Antimalarial and COVID-19 Applications

Research has expanded into the realm of antimalarial activity, where some derivatives of this compound have shown promise. A particular study focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial properties and also investigated their potential application against COVID-19 (Fahim & Ismael, 2021).

Intermediate in Pharmaceutical Synthesis

This compound has also been utilized as a key intermediate in the synthesis of pharmaceuticals, such as Tianeptine. The optimization of its synthesis process has been a subject of study, which is important for efficient production of such pharmaceuticals (Xiu-lan, 2009).

Electrophysiological Activity

There has been significant interest in the electrophysiological activity of N-substituted derivatives of this compound. Research indicates that these derivatives have shown potential as selective class III agents, which are crucial in the treatment of various cardiac conditions (Morgan et al., 1990).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-11(17)7-8-12-14(9)18-16(23-12)19-15(20)10-5-3-4-6-13(10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZJILZUOFCYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

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